2-[2-(2,4-Dimethoxyphenyl)ethenyl]-3-ethyl-3-methyl-3H-indole
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Overview
Description
2-[2-(2,4-Dimethoxyphenyl)ethenyl]-3-ethyl-3-methyl-3H-indole is a complex organic compound characterized by its unique structure, which includes an indole core substituted with a 2,4-dimethoxyphenyl group, an ethenyl linkage, and additional ethyl and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,4-Dimethoxyphenyl)ethenyl]-3-ethyl-3-methyl-3H-indole typically involves multiple steps, starting with the preparation of the indole core. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring. The 2,4-dimethoxyphenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of the 2,4-dimethoxyphenyl group with a halogenated indole .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2,4-Dimethoxyphenyl)ethenyl]-3-ethyl-3-methyl-3H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting double bonds to single bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like chlorine (Cl₂)
Major Products
Oxidation: Formation of ketones or carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated indole derivatives
Scientific Research Applications
2-[2-(2,4-Dimethoxyphenyl)ethenyl]-3-ethyl-3-methyl-3H-indole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules
Mechanism of Action
The mechanism of action of 2-[2-(2,4-Dimethoxyphenyl)ethenyl]-3-ethyl-3-methyl-3H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially providing therapeutic benefits for neurological conditions .
Comparison with Similar Compounds
Similar Compounds
1-[2-(2,4-Dimethoxyphenyl)ethenyl]-3,5-dimethoxybenzene: Shares a similar phenyl-ethenyl structure but differs in the substitution pattern on the benzene ring.
2-(3,4-Dimethoxyphenyl)ethanol: Contains a similar dimethoxyphenyl group but lacks the indole core and ethenyl linkage.
4-{[(1E)-2-(2,4-Dimethoxyphenyl)ethenyl]oxy}phenol: Features a similar ethenyl linkage but has an additional phenol group.
Uniqueness
2-[2-(2,4-Dimethoxyphenyl)ethenyl]-3-ethyl-3-methyl-3H-indole is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its indole core, coupled with the 2,4-dimethoxyphenyl group and ethenyl linkage, makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
90162-49-5 |
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Molecular Formula |
C21H23NO2 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
2-[2-(2,4-dimethoxyphenyl)ethenyl]-3-ethyl-3-methylindole |
InChI |
InChI=1S/C21H23NO2/c1-5-21(2)17-8-6-7-9-18(17)22-20(21)13-11-15-10-12-16(23-3)14-19(15)24-4/h6-14H,5H2,1-4H3 |
InChI Key |
IMCPLRRLHFOFBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C2=CC=CC=C2N=C1C=CC3=C(C=C(C=C3)OC)OC)C |
Origin of Product |
United States |
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